molecular formula C14H14BrNO B1281992 2-(4-Bromoanilino)-1-phenyl-1-ethanol CAS No. 91851-17-1

2-(4-Bromoanilino)-1-phenyl-1-ethanol

Cat. No. B1281992
CAS RN: 91851-17-1
M. Wt: 292.17 g/mol
InChI Key: XFRALYJTWIROQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various bromophenyl-related compounds has been explored in several studies. For instance, a compound with a similar bromophenyl moiety, (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one, was synthesized using 4-bromoacetophenone and N,N-dimethyl benzaldehyde in ethanol with sodium hydroxide as a catalyst . Another study reported the synthesis of multisubstituted triphenylenes and phenanthrenes using o-bromobenzyl alcohols in a palladium-catalyzed cascade reaction . Additionally, 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol was prepared from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine, optimizing various reaction parameters . A racemic secondary alcohol with a bromophenyl group was synthesized through S-alkylation and subsequent reduction . These studies demonstrate the versatility of bromophenyl compounds in synthesis, serving as key intermediates in the formation of complex molecules.

Molecular Structure Analysis

The molecular structure and spectral properties of bromophenyl compounds have been extensively investigated. For example, the molecular structure of a bromophenyl compound was determined using density functional theory (DFT) and compared with experimental data from FT-IR, FT-Raman, NMR, and UV spectrometry . The absolute configuration of another bromophenyl compound was determined using chiral ligand-mediated synthesis . These analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which influences its reactivity and physical properties.

Chemical Reactions Analysis

Bromophenyl compounds participate in various chemical reactions due to their reactive bromine atom. The cascade reaction involving o-bromobenzyl alcohols leads to the formation of polycyclic aromatic hydrocarbons . The S-alkylation reaction of a bromophenyl triazole with 2-bromo-1-phenylethanone followed by reduction is another example of the chemical reactivity of these compounds . These reactions highlight the potential of bromophenyl compounds to undergo transformations that can be harnessed in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl compounds are influenced by their molecular structure. The vibrational frequencies, molecular electrostatic potential, and nonlinear optical features of a bromophenyl compound were outlined theoretically, providing insights into its physical properties . The metabolic formation and synthesis of a bromophenyl compound with hypocholesteremic effects indicate its potential as a therapeutic agent . The resolution of a bromophenyl compound by lipase-mediated reactions showcases its chemical properties and potential applications in producing enantiomerically pure substances . The unexpected isolation of a bromophenyl alcohol intermediate from a condensation reaction further demonstrates the diverse chemical behavior of these compounds .

Scientific Research Applications

  • Organic Synthesis

    • 4-Bromoaniline is a versatile intermediate for various synthetic applications . It’s used in the synthesis of pharmaceuticals and complex organic molecules .
    • The synthesis of 4-Bromoaniline involves N-TBS protection to shield the aniline nitrogen, using mild conditions and eco-friendly 2-MeTHF solvent . This protected form is useful in Heck cross-coupling reactions, catalyzed by Pd nanocrystals on COFs, to form C-C bonds efficiently .
    • Additionally, 4-Bromoaniline acts as an aromatic amine in Mannich reactions, enabling the introduction of bromine into β-amino ketones for further chemical modifications .
    • The procedure is carried out at room temperature and requires only 30 minutes for completion, highlighting its efficiency .
  • Electrochemical Oxidation

    • The electrochemical oxidation of 4-bromoaniline was investigated in acetonitrile solution .
    • Based on the experimental results, it can be stated that the Bacon–Adams mechanism is the main electrochemical oxidation route in acetonitrile solution similar to the 4-chloroanilines .
    • In the cases of 4-bromo- and 2,4-dibromoanilines, the substituent in the para position eliminated in the dimerisation step, following its oxidation to bromine, which quantitatively substitutes the free ortho position of the starting bromoaniline .
    • As a consequence of this, oxidised form of brominated 4-amino-diphenylamines is formed besides brominated anilines .

Safety And Hazards

Sigma-Aldrich provides “2-(4-Bromoanilino)-1-phenyl-1-ethanol” as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, users should handle it with care and take necessary safety precautions.

properties

IUPAC Name

2-(4-bromoanilino)-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO/c15-12-6-8-13(9-7-12)16-10-14(17)11-4-2-1-3-5-11/h1-9,14,16-17H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRALYJTWIROQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20537924
Record name 2-(4-Bromoanilino)-1-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20537924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromoanilino)-1-phenyl-1-ethanol

CAS RN

91851-17-1
Record name 2-(4-Bromoanilino)-1-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20537924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-(4-bromoanilino)-1-phenyl-1-ethanone (3.50 g, 0.0121 mol) in anhydrous methanol (200 mL) was cooled to 0° C. and sodium borohydride (2.28 g, 0.0603 mol) was added at once. The mixture was allowed to warm up to ambient temperature while stirring under an atmosphere of nitrogen for three hours. The reaction was quenched by dropwise addition of acetic acid, the reaction mixture was concentrated under reduced pressure and the residue was partitioned between dichloromethane (120 mL) and water (85 mL). The organic phase was dried with magnesium sulfate and concentrated under reduced pressure to yield 2-(4-bromoanilino)-1-phenyl-1-ethanol (3.49 g, 0.0117 mol) as a yellow oil.
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Synthesis routes and methods II

Procedure details

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